molecular formula C14H18Cl2N2O B1423760 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride CAS No. 1303968-32-2

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride

Cat. No. B1423760
M. Wt: 301.2 g/mol
InChI Key: LSGSGPRJCQLBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride, also known as PNU-120596, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of naphthalenols and has been shown to have significant effects on the central nervous system.

Scientific Research Applications

Anticonvulsant Activity

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride derivatives have been investigated for their potential as anticonvulsant agents. In a study by Ghareb et al. (2017), these compounds were synthesized and evaluated in vivo, showing significant delay in the onset of convulsions and prolongation of survival time compared to phenobarbital, indicating CNS depressant activity via modulation of benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).

Dopamine Receptor Interactions

Compounds related to 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride have been explored for their binding affinity to dopamine D2/D3 receptors. Ghosh et al. (2010) conducted a study to understand the hydrophobic binding sites in dopamine receptors for N-4 substituents on the piperazine ring of a hybrid template related to 8-Piperazin-1-YL-naphthalen-2-OL. This research assists in delineating the nature of the binding pocket for these receptors (Ghosh et al., 2010).

Serotonin Receptor Affinity

Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides, including naphthalene derivatives, which showed high affinities for 5-HT(2C) and 5-HT(6) serotonin receptors. These compounds demonstrated antagonistic activity, highlighting their potential in atypical antipsychotic applications (Park et al., 2010).

properties

IUPAC Name

8-piperazin-1-ylnaphthalen-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2ClH/c17-12-5-4-11-2-1-3-14(13(11)10-12)16-8-6-15-7-9-16;;/h1-5,10,15,17H,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGSGPRJCQLBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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